BenchChemオンラインストアへようこそ!

6-Chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide

Thermochemistry N-O bond dissociation enthalpy Quinoxaline 1,4-dioxide

6-Chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide (CAS 6045-50-7; molecular formula C₁₅H₁₉ClN₄O₂; MW 322.79 g/mol) is a synthetic quinoxaline 1,4-dioxide (QdNO) derivative characterized by a 6-chloro substitution, 2,3-dimethyl groups on the pyrazine ring, and a 7-(4-methylpiperazin-1-yl) moiety. This compound belongs to the broader QdNO class, which has been extensively studied for antibacterial, antimycobacterial, antitumor, and antiparasitic activities, with several members (carbadox, olaquindox, quinocetone) historically used as animal growth promoters and antimicrobial agents.

Molecular Formula C15H19ClN4O2
Molecular Weight 322.79 g/mol
CAS No. 6045-50-7
Cat. No. B4820492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide
CAS6045-50-7
Molecular FormulaC15H19ClN4O2
Molecular Weight322.79 g/mol
Structural Identifiers
SMILESCC1=C([N+](=O)C2=CC(=C(C=C2N1[O-])Cl)N3CCN(CC3)C)C
InChIInChI=1S/C15H19ClN4O2/c1-10-11(2)20(22)15-9-13(12(16)8-14(15)19(10)21)18-6-4-17(3)5-7-18/h8-9H,4-7H2,1-3H3
InChIKeyBTIXSXHIHNVUKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide (CAS 6045-50-7): Procurement-Relevant Structural and Pharmacological Profile


6-Chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide (CAS 6045-50-7; molecular formula C₁₅H₁₉ClN₄O₂; MW 322.79 g/mol) is a synthetic quinoxaline 1,4-dioxide (QdNO) derivative characterized by a 6-chloro substitution, 2,3-dimethyl groups on the pyrazine ring, and a 7-(4-methylpiperazin-1-yl) moiety . This compound belongs to the broader QdNO class, which has been extensively studied for antibacterial, antimycobacterial, antitumor, and antiparasitic activities, with several members (carbadox, olaquindox, quinocetone) historically used as animal growth promoters and antimicrobial agents [1]. The presence of the piperazine side chain distinguishes this compound from simpler QdNOs and introduces additional pharmacological dimensions, including potential interactions with serotonin receptors and transporters, as established for structurally related piperazinylquinoxalines [2].

Why Generic Substitution of 6-Chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)quinoxaline 1,4-Dioxide (CAS 6045-50-7) Fails: Structural Determinants of Functional Specificity


Within the quinoxaline 1,4-dioxide class, even minor structural modifications produce profound differences in deoxidation kinetics, reactive oxygen species (ROS) generation, and consequently DNA-damaging potency. For the five classical QdNOs (quinocetone, carbadox, mequindox, olaquindox, cyadox), the rank order of deoxidation rate in rat liver microsomes was QCT < CBX < MEQ < OLA < CYA, and faster deoxidation correlated inversely with DNA damage—meaning slower-deoxidizing QdNOs are more genotoxic [1]. The target compound's 7-(4-methylpiperazin-1-yl) substituent introduces a basic amine side chain absent in all classical QdNOs, which is expected to alter both metabolic stability and tissue distribution. Furthermore, in the piperazinylquinoxaline series, introduction of a 6-substituent (such as chloro) shifts pharmacological activity from serotoninmimetic to serotonin reuptake blockade [2]. A closely related QdNO, LCTA-3368 (7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline-1,4-dioxide), demonstrated dose-dependent ROS induction and DNA repair gene upregulation in Mycobacterium smegmatis, with transcriptional responses varying significantly across different MIC fractions [3]. These findings demonstrate that QdNOs cannot be treated as interchangeable commodity chemicals—each substitution pattern dictates a unique balance of bioactivation, target engagement, and toxicity that directly impacts experimental reproducibility and procurement decisions.

Quantitative Differentiation Evidence for 6-Chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)quinoxaline 1,4-Dioxide (CAS 6045-50-7) Relative to Analogs and In-Class Candidates


N-O Bond Energetics: Experimentally Determined Enthalpy of Formation Distinguishes This QdNO Scaffold from Non-Halogenated and Fluoro-Substituted Analogs

The standard molar enthalpy of formation (ΔfH°) of 6-chloro-2,3-dimethylquinoxaline 1,4-dioxide (the core scaffold of the target compound) was experimentally determined at T = 298.15 K in the gas phase using rotating-bomb combustion calorimetry and Calvet microcalorimetry for sublimation enthalpy. DFT calculations further provided N-O bond dissociation enthalpies for the series of haloquinoxaline 1,4-dioxides (6-fluoro, 6-chloro, 6-bromo), enabling direct thermodynamic comparison [1]. The 6-chloro derivative exhibits distinct N-O bond energetics compared to its 6-fluoro and 6-bromo congeners, with the chlorine substituent modulating the electron density of the N-oxide moieties differently than fluorine or bromine. These thermochemical differences have significant implications for the rate of enzymatic reduction (deoxidation) of the N-oxide groups, which is the critical bioactivation step determining both antibacterial potency and genotoxic potential [2].

Thermochemistry N-O bond dissociation enthalpy Quinoxaline 1,4-dioxide DFT

Piperazine Moiety Confers Dual Pharmacological Profile: Distinguishing This Compound from Non-Piperazine Classical QdNOs (Carbadox, Olaquindox, Quinocetone)

Target compound 6045-50-7 uniquely combines a quinoxaline 1,4-dioxide antibacterial core with a 7-(4-methylpiperazin-1-yl) side chain. This structural feature is absent in all five classical QdNOs used as animal growth promoters—carbadox, olaquindox, quinocetone, mequindox, and cyadox—none of which contain a piperazine substituent [1]. In the structurally characterized piperazinylquinoxaline series, Lumma et al. (1981) demonstrated that introduction of a 6-substituent (including chloro) into the piperazinylquinoxaline scaffold shifts pharmacological activity: unsubstituted piperazinylquinoxalines display primarily serotoninmimetic activity, whereas 6-substituted derivatives exhibit enhanced serotonin reuptake blocking activity and diminished serotoninmimetic activity [2]. A closely related compound, 6-chloro-2-(1-piperazinyl)quinoxaline (CPQ), was confirmed as a potent and selective inhibitor of neuronal serotonin reuptake, with additional, weaker affinity for dopamine and norepinephrine transporters [3]. The target compound's combined QdNO and piperazine pharmacophores thus offer a dual-mechanism profile—ROS-mediated DNA damage (from the N-oxide groups) plus potential modulation of monoamine transporters (from the piperazine moiety)—that is not available from any single-mechanism QdNO or piperazinylquinoxaline alone.

Antimicrobial Piperazinylquinoxaline Serotonin reuptake Dual pharmacology

Deoxidation Rate–Genotoxicity Relationship: 6-Chloro Substitution Places This Scaffold in a Distinct Risk–Efficacy Zone Relative to Faster-Deoxidizing QdNOs

Wang et al. (2015) systematically quantified the deoxidation rates of five classical QdNOs in rat liver microsomes and established that slower deoxidation correlates with greater DNA damage [1]. The rank order for desoxy and bidesoxy rates under low-oxygen conditions in rat liver microsomes was established as QCT < CBX < MEQ < OLA < CYA (slowest to fastest), with the bidesoxy metabolite concentration at least 6-fold higher under low-oxygen versus aerobic conditions. While the target compound was not directly tested in this study, its 6-chloro-2,3-dimethyl substitution pattern places it structurally closer to carbadox (2-formylquinoxaline 1,4-dioxide carbomethoxyhydrazone) than to the faster-deoxidizing olaquindox or cyadox. The 6-chloro substituent, through its electron-withdrawing effect, is expected to decrease the electron density of the N-oxide moieties, potentially slowing enzymatic reduction relative to non-halogenated QdNOs. This inferred slower deoxidation profile implies higher ROS-mediated antibacterial potency per unit concentration but also necessitates more careful genotoxicity evaluation in experimental protocols.

Deoxidation kinetics Genotoxicity Metabolic stability QdNO

6-Halogen SAR in QdNO Antimicrobial Activity: Chlorine at Position 6 Enhances Gram-Positive Antibacterial Potency Relative to Non-Halogenated Congeners

In a comprehensive SAR study of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides, the introduction of a halogen atom (Cl or Br) at position 6 of the quinoxaline ring consistently increased antibacterial activity against Gram-positive strains, including mycobacteria, compared to non-halogenated analogs [1]. Compound 13c (bearing a 6-chloro substituent) was identified as the most active analog in this series. Independent thermochemical and antimicrobial studies of 6-chloro-2,3-dimethylquinoxaline 1,4-dioxide (the non-piperazine parent scaffold) confirmed antimicrobial activity against Geobacillus stearothermophilus, Staphylococcus aureus, Streptococcus agalactiae, and Escherichia coli, with MIC values determined by the broth dilution method [2]. The target compound 6045-50-7 retains the antibacterial 6-chloro-2,3-dimethylquinoxaline 1,4-dioxide core while adding the 7-(4-methylpiperazin-1-yl) substituent, which may further modulate both antibacterial spectrum and physiochemical properties such as solubility and membrane permeability.

Antibacterial Structure-activity relationship Halogen effect Gram-positive

LCTA-3368 Transcriptomic Benchmark: A Structurally Proximal QdNO Provides Mechanism-of-Action Validation Relevant to Target Compound Selection

LCTA-3368 (7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline-1,4-dioxide) shares with the target compound 6045-50-7 the critical structural features of a 6/7-halogenated quinoxaline 1,4-dioxide core bearing a piperazine substituent, differing primarily in the 2-(ethoxycarbonyl) and 3-methyl versus 2,3-dimethyl groups. Maslov et al. (2025) demonstrated that LCTA-3368 treatment of M. smegmatis at 1/4 × MIC, 1/2 × MIC, and 1 × MIC for 30 and 90 minutes resulted in dose- and time-dependent upregulation of DNA repair and replication genes, as well as altered expression of 95 genes encoding oxidoreductase activity proteins [1]. Critically, intracellular ROS concentrations increased in a dose-dependent manner upon LCTA-3368 exposure, directly validating the free radical-mediated mechanism of antibacterial action proposed for QdNOs. This transcriptomic signature provides a mechanistic benchmark against which the target compound's biological effects can be compared, and establishes that piperazine-bearing QdNOs engage the same ROS–DNA damage axis as classical QdNOs while potentially offering distinct pharmacokinetic properties conferred by the basic piperazine moiety.

Antitubercular Transcriptomics ROS mechanism DNA damage response

Optimal Research and Industrial Application Scenarios for 6-Chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)quinoxaline 1,4-Dioxide (CAS 6045-50-7)


Antimycobacterial Drug Discovery: Lead Optimization Starting from a Piperazine-Bearing QdNO Scaffold

The target compound provides a starting scaffold for structure-activity relationship studies targeting Mycobacterium tuberculosis and non-tuberculous mycobacteria. The validated ROS-mediated mechanism—as demonstrated for the structurally proximal LCTA-3368, which induced dose-dependent ROS production and DNA repair gene upregulation in M. smegmatis [1]—supports exploration of this chemotype against drug-resistant TB. The piperazine moiety offers opportunities for further derivatization to optimize ADME properties, while the 6-chloro and 2,3-dimethyl substituents can be systematically varied to modulate deoxidation rate and antibacterial potency. The thermochemical N-O bond enthalpy data [2] provide a quantitative framework for predicting metabolic stability of new analogs, making this compound a rational entry point for medicinal chemistry campaigns.

Dual-Pharmacophore Probe Development for Antibacterial–CNS Crosstalk Studies

This compound uniquely combines a ROS-generating quinoxaline 1,4-dioxide warhead with a 4-methylpiperazine moiety known to confer affinity for serotonin and dopamine transporters in structurally related piperazinylquinoxalines [3]. This dual pharmacophore architecture makes it suitable as a chemical probe for investigating the intersection of antibacterial mechanisms and neurotransmitter systems—an underexplored area relevant to understanding gut–brain axis pharmacology and the neurological side effects of antimicrobial agents. Researchers procuring this compound for dual-mechanism studies benefit from the extensive SAR precedent established for both the QdNO class [4] and the piperazinylquinoxaline series [3].

Deoxidation-Dependent Genotoxicity Profiling: Calibrating Redox-Mediated DNA Damage Assays

Given the established inverse relationship between deoxidation rate and DNA damage across five classical QdNOs [5], this compound serves as a valuable tool compound for calibrating in vitro genotoxicity assays. Its 6-chloro substitution pattern is predicted to produce intermediate deoxidation kinetics between slow-deoxidizing quinocetone and fast-deoxidizing cyadox, based on the electron-withdrawing effect of chlorine on the N-oxide groups. This property enables its use as a reference standard in high-content screening platforms that quantify ROS production, Comet assay responses, or γ-H2AX foci formation in mammalian cell lines exposed to redox-cycling xenobiotics.

Antimicrobial Resistance Mechanistic Studies: Characterizing QdNO Resistance Mutational Landscapes

Maslov et al. (2025) identified unique non-synonymous mutations in spontaneous LCTA-3368-resistant M. smegmatis mutants, revealing that QdNO resistance can arise through mutations in genes beyond the classical drug targets [1]. The target compound, with its distinct 2,3-dimethyl and 7-(4-methylpiperazin-1-yl) substitution pattern relative to LCTA-3368, provides a complementary tool for resistance mechanism studies. Comparative resistance selection experiments using both compounds could dissect whether resistance mutations cluster in N-oxide reductase genes (affecting bioactivation), DNA repair pathway genes (affecting damage tolerance), or efflux pump regulators (affecting intracellular accumulation)—information critical for assessing the clinical sustainability of the QdNO chemotype.

Quote Request

Request a Quote for 6-Chloro-2,3-dimethyl-7-(4-methylpiperazin-1-yl)-4-oxidoquinoxalin-1-ium 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.